An In-depth Technical Guide to (4-Aminophenyl)(3,4-dimethylphenyl)methanone
An In-depth Technical Guide to (4-Aminophenyl)(3,4-dimethylphenyl)methanone
This guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and potential applications of the diaryl ketone, (4-Aminophenyl)(3,4-dimethylphenyl)methanone. It is intended for researchers and professionals in organic synthesis, medicinal chemistry, and materials science who may use this compound as a versatile chemical intermediate.
Core Chemical Identity and Physicochemical Properties
(4-Aminophenyl)(3,4-dimethylphenyl)methanone is an aromatic ketone featuring a 4-aminophenyl group and a 3,4-dimethylphenyl group attached to a central carbonyl moiety. This substitution pattern imparts specific electronic and steric properties that define its reactivity and potential utility as a molecular building block.
The fundamental structure is visualized below:
Caption: 2D structure of (4-Aminophenyl)(3,4-dimethylphenyl)methanone.
A summary of its key identifiers and computed physical properties is provided in Table 1.
Table 1: Core Properties of (4-Aminophenyl)(3,4-dimethylphenyl)methanone
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (4-Aminophenyl)(3,4-dimethylphenyl)methanone | N/A |
| CAS Number | 71969-25-0 | [1][2][3] |
| Molecular Formula | C₁₅H₁₅NO | [1][3][4] |
| Molecular Weight | 225.29 g/mol | [1][2] |
| Boiling Point | 420.8 °C at 760 mmHg (Predicted) | [1] |
| Density | 1.113 g/cm³ (Predicted) | [1] |
| Flash Point | 208.3 °C (Predicted) | [1] |
| Refractive Index | 1.607 (Predicted) | [1] |
| SMILES | CC1=CC(C(=O)C2=CC=C(N)C=C2)=C(C)C=C1 | [3][4] |
| InChI Key | YDKUTIXKMCAGFZ-UHFFFAOYSA-N |[4] |
Synthesis and Mechanistic Considerations
The synthesis of (4-Aminophenyl)(3,4-dimethylphenyl)methanone is not widely documented in literature. However, a logical and robust synthetic strategy involves a two-step sequence: a Friedel-Crafts acylation followed by the reduction of a nitro group. This approach is standard for preparing aromatic amines where the amino group's presence would otherwise interfere with the initial C-C bond formation.
Step 1: Friedel-Crafts Acylation to form (3,4-Dimethylphenyl)(4-nitrophenyl)methanone
The core diaryl ketone scaffold is constructed via an electrophilic aromatic substitution. 1,2-Dimethylbenzene (o-xylene) is acylated with 4-nitrobenzoyl chloride using a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).
-
Causality: The amino group of the target molecule is a strongly activating group and would react with the Lewis acid catalyst, preventing the desired acylation. Therefore, the synthesis begins using a precursor with an electron-withdrawing nitro group, which is a deactivating group and directs acylation appropriately without interfering with the catalyst.[5]
Mechanism:
-
Formation of the Acylium Ion: The Lewis acid (AlCl₃) coordinates to the chlorine atom of 4-nitrobenzoyl chloride, facilitating its departure and generating a highly electrophilic, resonance-stabilized acylium ion.[6][7]
-
Electrophilic Attack: The electron-rich 1,2-dimethylbenzene ring acts as a nucleophile, attacking the acylium ion. The two methyl groups are ortho-, para-directing; the attack occurs para to the 3-methyl group (and ortho to the 4-methyl group) due to steric hindrance at the position between the methyl groups.
-
Rearomatization: The resulting carbocation intermediate (a sigma complex) loses a proton to restore the aromaticity of the ring, yielding the 4-nitro-substituted diaryl ketone intermediate. The AlCl₃ catalyst is regenerated in the process.[8][6]
Step 2: Reduction of the Nitro Group
The nitro intermediate is subsequently reduced to the primary amine to yield the final product.
-
Causality: This reduction is a common and high-yielding transformation. Several methods are effective, with the choice often depending on scale, substrate tolerance, and available equipment. Catalytic hydrogenation is often preferred for its clean reaction profile, while metal/acid reductions are robust and cost-effective.[9][10][11]
Common Reduction Methods:
-
Catalytic Hydrogenation: Using hydrogen gas with a palladium-on-carbon (Pd/C) catalyst in a solvent like ethanol or ethyl acetate.
-
Metal-Acid Reduction: Using metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl).[10]
The overall synthetic workflow is depicted below.
Caption: Proposed two-step synthesis of the target compound.
Spectroscopic Characterization Profile
¹H NMR (Proton NMR):
-
Aromatic Protons (Aminophenyl Ring): Two doublets are expected in the ~6.6-7.7 ppm range, integrating to 2H each. The protons ortho to the -NH₂ group will be more upfield (~6.6-6.8 ppm), while those ortho to the carbonyl group will be downfield (~7.5-7.7 ppm), both exhibiting characteristic ortho-coupling (J ≈ 8-9 Hz).
-
Aromatic Protons (Dimethylphenyl Ring): Three signals are expected in the ~7.1-7.5 ppm range: a singlet for the proton between the carbonyl and a methyl group, a doublet for the proton ortho to the other methyl group, and a doublet for the proton para to the carbonyl.
-
Amine Protons (-NH₂): A broad singlet integrating to 2H is expected around ~3.5-4.5 ppm. Its chemical shift can vary with solvent and concentration.
-
Methyl Protons (-CH₃): Two distinct singlets, each integrating to 3H, are expected in the alkyl region, likely around ~2.2-2.4 ppm.
¹³C NMR (Carbon NMR):
-
Carbonyl Carbon: A single, weak signal is expected far downfield, typically in the ~195-198 ppm range.
-
Aromatic Carbons: Approximately 10 distinct signals are expected in the ~114-152 ppm range. Carbons bonded to the amine group will be the most shielded (upfield), while the carbon attached to the carbonyl will be the most deshielded (downfield).
-
Methyl Carbons: Two signals are expected in the upfield region, ~19-22 ppm.
IR (Infrared) Spectroscopy:
-
N-H Stretching: Two characteristic sharp-to-medium bands for the primary amine are expected in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretches.[12]
-
C-H Stretching (Aromatic): Signals will appear just above 3000 cm⁻¹.
-
C-H Stretching (Alkyl): Signals will appear just below 3000 cm⁻¹.
-
C=O Stretching: A strong, sharp absorption band characteristic of a diaryl ketone is expected around 1640-1660 cm⁻¹.
-
N-H Bending & C-N Stretching: Bending vibrations for the amine will appear around 1590-1650 cm⁻¹, and C-N stretching will be observed in the 1250-1350 cm⁻¹ range.
MS (Mass Spectrometry):
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at an m/z value corresponding to its molecular weight, approximately 225.12.
-
Key Fragments: Fragmentation would likely occur via cleavage on either side of the carbonyl group, leading to characteristic acylium ions, such as [C₇H₅(NH₂)CO]⁺ and [C₈H₉(CH₃)₂CO]⁺.
Reactivity and Potential Applications
(4-Aminophenyl)(3,4-dimethylphenyl)methanone possesses three reactive centers: the primary aromatic amine, the ketone carbonyl group, and the two aromatic rings. This trifunctional nature makes it a valuable intermediate.
Reactivity Profile:
-
Amine Group: The nucleophilic amine can readily undergo acylation, alkylation, diazotization (to form diazonium salts, which are precursors to a vast array of functional groups), and condensation reactions. It strongly activates its parent ring towards further electrophilic substitution at the ortho positions.
-
Ketone Group: The carbonyl can be reduced to a secondary alcohol using agents like NaBH₄ or to a methylene (-CH₂-) group via Wolff-Kishner or Clemmensen reduction. It deactivates its parent ring towards electrophilic substitution, directing incoming electrophiles to the meta positions.
Potential Applications: While specific applications for this molecule are not documented, its structural motifs are found in compounds used across several fields of chemical science.
-
Pharmaceutical Intermediate: The aminobenzophenone core is a privileged scaffold in medicinal chemistry. The amine provides a handle for introducing diverse functionalities to modulate pharmacological activity. Related structures, such as 4-aminoacetophenone, are used to synthesize anti-inflammatory agents and enzyme inhibitors.[15]
-
Polymer Science: Aromatic diamines are common monomers for the synthesis of high-performance polymers like polyimides and polyamides, which are known for their thermal stability.[16]
-
Dye and Pigment Synthesis: The primary aromatic amine can be diazotized and coupled with other aromatic compounds to synthesize azo dyes.
Safety and Handling
No specific toxicological data is available for (4-Aminophenyl)(3,4-dimethylphenyl)methanone. Therefore, it should be handled with the standard precautions used for new chemical entities of this class. Based on analogous compounds like (4-Aminophenyl)(phenyl)methanone, the following precautions are advised[17]:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a laboratory coat.
-
Engineering Controls: Handle in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.
-
General Handling: Avoid contact with skin and eyes. Avoid breathing dust. Wash hands thoroughly after handling.
-
Potential Hazards (Inferred): May be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[17]
Always consult a comprehensive Safety Data Sheet (SDS) from the supplier before use.
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(4-aminophenyl)(3,4-dimethylphenyl)methanone - PubChemLite. [Link]
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(4-Aminophenyl)(3,4-dimethylphenyl)methanone from Aladdin Scientific Corporation | Labcompare.com. [Link]
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Friedel-Crafts Acylation - YouTube. [Link]
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(3,4-Diaminophenyl)phenyl methanone | C13H12N2O | CID 123134493 - PubChem. [Link]
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Friedel-Crafts acylation (video) - Khan Academy. [Link]
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Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. [Link]
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(4-Aminophenyl)(phenyl)methanone - Oakwood Chemical. [Link]
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Synthesis of (3-Aminophenyl)(morpholino)methanone from Benzotrichloride as Precursor. [Link]
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CAS#:4913-77-3 | (4-aminophenyl)-(4-chlorophenyl)methanone | Chemsrc. [Link]
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(4-Aminophenyl)(4-methoxyphenyl)methanone | C14H13NO2 | CID 834334 - PubChem. [Link]
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(3-Aminophenyl)(3,4-dimethylphenyl)methanone | C15H15NO | CID 684128 - PubChem. [Link]
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